AF647-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

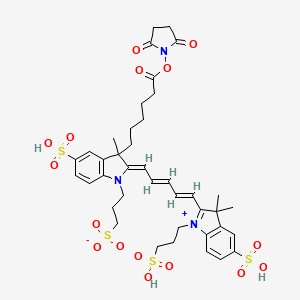

C40H49N3O16S4 |

|---|---|

Molecular Weight |

956.1 g/mol |

IUPAC Name |

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C40H49N3O16S4/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58) |

InChI Key |

PIQXJQCAOCUQOD-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AF647-NHS Ester for Advanced Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AF647-NHS ester, a widely used far-red fluorescent dye for the labeling of biomolecules. It details the core principles of the labeling chemistry, provides a step-by-step experimental protocol for antibody conjugation, and presents key quantitative data to inform experimental design and ensure reproducible, high-quality results.

Core Principles of this compound Chemistry

This compound is an amine-reactive fluorescent probe that enables the covalent attachment of the bright and photostable AF647 fluorophore to proteins, antibodies, and other molecules containing primary amines.[1] The key to this process is the N-hydroxysuccinimide (NHS) ester functional group.

Reaction Mechanism: The NHS ester reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond, covalently linking the AF647 dye to the target molecule.[2] The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 8.5, which deprotonates the primary amines, increasing their nucleophilicity.[3][4]

Quantitative Data and Spectral Properties

AF647 is favored for its high molar extinction coefficient, good quantum yield, and excellent photostability, making it a robust choice for various fluorescence-based applications.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | ~1250 g/mol | [5] |

| Excitation Maximum (λex) | 650 - 651 nm | |

| Emission Maximum (λem) | 665 - 672 nm | |

| Molar Extinction Coefficient (ε) | ~239,000 - 270,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.33 | |

| Optimal pH for Labeling | 8.0 - 8.5 | |

| Solubility | Good in water, DMSO, DMF |

Table 2: Performance Comparison: AF647 vs. Cy5

| Feature | AF647 | Cy5 | Source(s) |

| Brightness | Higher | Lower | |

| Photostability | More photostable | Less photostable | |

| Self-Quenching | Less prone to self-quenching at high DOL | More prone to self-quenching | |

| pH Sensitivity | Insensitive from pH 4 to 10 | pH insensitive from pH 4 to 10 | |

| Excitation/Emission | ~650/668 nm | ~650/670 nm | |

| Molar Extinction Coefficient | ~239,000 - 270,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a detailed methodology for the conjugation of this compound to an IgG antibody.

3.1. Materials

-

IgG antibody (or other protein to be labeled) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer (pH 8.3)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

3.2. Detailed Methodology

Step 1: Preparation of Reagents

-

Antibody Solution: Adjust the concentration of the antibody to 2 mg/mL in PBS. The buffer must be free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

Reaction Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.

Step 2: Labeling Reaction

-

To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate buffer to raise the pH.

-

Calculate the required volume of the this compound stock solution. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point for optimization. For an IgG (MW ~150,000 g/mol ), this typically corresponds to adding 5-15 µL of a 10 mg/mL dye solution to 1 mg of antibody.

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

Step 3: Purification of the Conjugate

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The free, unreacted dye will elute later.

-

Collect the fractions containing the labeled antibody.

Step 4: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.

-

Calculate the molar concentration of the antibody:

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × 0.03)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹), and 0.03 is a correction factor for the absorbance of the dye at 280 nm.

-

-

Calculate the Degree of Labeling:

-

DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of AF647 at 650 nm (~239,000 M⁻¹cm⁻¹).

-

An optimal DOL for most applications is between 2 and 7.

-

Step 5: Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Visualizing the Process: Diagrams

To further clarify the experimental workflow and the underlying chemistry, the following diagrams have been generated.

Figure 1: Experimental workflow for labeling an antibody with this compound.

Figure 2: Chemical reaction of this compound with a primary amine.

References

- 1. Alexa Fluor 647 NHS Ester (Succinimidyl Ester), Alexa Fluor 647 NHS Ester (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 2. glenresearch.com [glenresearch.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. lumiprobe.com [lumiprobe.com]

- 5. docs.aatbio.com [docs.aatbio.com]

The Core Principle and Application of AF647-NHS Ester in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principle of action for Alexa Fluor 647 (AF647) N-hydroxysuccinimidyl (NHS) ester, a widely utilized tool in biological research and drug development for fluorescently labeling proteins, antibodies, and other biomolecules.

The Fundamental Chemistry of AF647-NHS Ester Conjugation

This compound is a reactive dye that enables the covalent attachment of the bright, far-red fluorescent Alexa Fluor 647 dye to molecules containing primary amines. The core of its action lies in the chemistry of the NHS ester group.[1][2][3] N-hydroxysuccinimide is an excellent leaving group, making the ester highly susceptible to nucleophilic attack.[3]

The reaction proceeds when a primary amine, commonly found on the side chain of lysine residues in proteins or at the N-terminus, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[4] This leads to the formation of a stable, covalent amide bond between the Alexa Fluor 647 dye and the target molecule, with the concurrent release of N-hydroxysuccinimide. This robust amide linkage ensures the permanent labeling of the biomolecule.

Quantitative Parameters for Optimal Conjugation

The efficiency of the labeling reaction is influenced by several factors, which are summarized in the table below.

| Parameter | Optimal Range/Value | Notes |

| pH | 7.2 - 8.5 | The reaction is pH-dependent. At lower pH, the amine group is protonated, reducing its nucleophilicity. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. The optimal pH is often cited as 8.3-8.5. |

| Temperature | Room Temperature or 4°C | The reaction is typically carried out for 1 hour at room temperature or overnight at 4°C. |

| Buffer | Sodium bicarbonate, phosphate, HEPES, or borate | Buffers should be free of primary amines, such as Tris, which will compete with the target molecule for reaction with the NHS ester. |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | This compound is often not readily soluble in aqueous buffers and should be dissolved in a small amount of a water-miscible organic solvent before being added to the reaction mixture. |

| Half-life of Hydrolysis | 4-5 hours at pH 7.0, 0°C10 minutes at pH 8.6, 4°C | This highlights the importance of performing the reaction promptly after adding the NHS ester to the aqueous buffer, especially at higher pH. |

| Alexa Fluor 647 Properties | Excitation: ~650 nmEmission: ~668 nm | AF647 is a bright and photostable far-red dye. |

Detailed Experimental Protocol for Antibody Labeling

This protocol provides a general guideline for the conjugation of this compound to an antibody. The amounts and volumes can be scaled as needed.

3.1. Materials

-

Antibody (or other protein) in a suitable buffer (e.g., PBS), free of primary amines.

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.

-

Purification column (e.g., size-exclusion chromatography).

3.2. Procedure

-

Prepare the Antibody: Dissolve the antibody in the labeling buffer at a concentration of 2-10 mg/mL.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

-

Perform the Labeling Reaction:

-

While gently vortexing the antibody solution, add a 5-20 fold molar excess of the dissolved this compound. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Conjugate:

-

Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the AF647-labeled antibody.

-

Signaling Pathway and Logical Relationships

The principle of action of this compound is a direct chemical reaction and does not involve a biological signaling pathway. The logical relationship is a straightforward conjugation reaction as depicted in Figure 1. The successful outcome of this reaction, a fluorescently labeled biomolecule, enables the investigation of true biological signaling pathways through techniques such as immunofluorescence microscopy, flow cytometry, and western blotting.

References

An In-depth Technical Guide to AF647-NHS Ester: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Alexa Fluor™ 647 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye in biological research. It details experimental protocols for its application in labeling biomolecules and visualizes a key signaling pathway that can be studied using this fluorophore.

Core Chemical and Physical Properties

AF647-NHS ester is a bright, far-red fluorescent dye known for its high water solubility and photostability, making it an excellent choice for a variety of fluorescence-based applications, including imaging and flow cytometry.[1][2] Its NHS ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[1][2] The key quantitative properties of this compound are summarized in the tables below, with data compiled from major suppliers to provide a consolidated reference.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | ~1250 g/mol | [1] |

| Molecular Formula | C₅₈H₉₄N₆O₁₆S₄ (triTEA salt) | |

| Solubility | Good in water, DMSO, DMF | |

| Appearance | Dark blue solid |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 651 nm | |

| Emission Maximum (λem) | 672 nm | |

| Extinction Coefficient (ε) | 270,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.33 | |

| Spectrally Similar Dyes | Cy5™ |

Safety and Handling

This compound is generally considered not to be a hazardous substance. However, as with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Storage and Stability:

-

Unconjugated Dye: Store desiccated at -20°C and protected from light.

-

Reconstituted Dye Solution (in DMSO or DMF): For short-term storage (less than two weeks), store at ≤ -15°C. It is recommended to prepare fresh solutions for each use as the NHS ester is susceptible to hydrolysis.

-

Protein Conjugates: Store at 4°C for up to two months in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide), protected from light. For long-term storage, aliquots should be stored at ≤ -60°C.

Experimental Protocols

Protein and Antibody Labeling with this compound

The following is a general protocol for the covalent labeling of proteins and antibodies with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific application.

Materials:

-

This compound

-

Protein or antibody to be labeled (at a concentration of at least 2 mg/mL for optimal results)

-

Labeling Buffer: 0.1–0.2 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

-

High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the calculated volume of the dye stock solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quench Reaction: Add the quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any unbound NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and quenching byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).

-

Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and 650 nm (for AF647).

Visualization of Signaling Pathways: EGFR Signaling

AF647-labeled ligands are powerful tools for studying cell signaling pathways. For example, Epidermal Growth Factor (EGF) labeled with AF647 (AF647-EGF) can be used to visualize the binding and internalization of the EGF Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.

Upon binding of AF647-EGF to EGFR on the cell surface, the receptor dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade. This process can be tracked using fluorescence microscopy, allowing researchers to observe receptor trafficking and the cellular response in real-time.

References

An In-depth Technical Guide to AF647-NHS Ester: Spectral Properties, Labeling Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the far-red fluorescent dye, Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester. AF647 is a bright, photostable, and water-soluble dye widely utilized for covalently labeling proteins, antibodies, and other amine-containing biomolecules. Its spectral properties are well-suited for the 633 nm or 640 nm laser lines common in fluorescence microscopy and flow cytometry.[1][2] The NHS ester reactive group specifically targets primary amines on biomolecules to form stable amide bonds, making it the most popular method for conjugating this dye.[1][3][4]

Core Spectral and Physicochemical Properties

The quantitative characteristics of AF647-NHS ester are critical for experimental design, particularly in multiplexing applications where spectral overlap must be minimized. The dye is known for its high fluorescence quantum yield and pH-insensitive fluorescence over a wide range (pH 4 to 10).

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 650 - 655 nm | |

| Emission Maximum (λem) | 665 - 680 nm | |

| Molar Extinction Coefficient (ε) | 191,800 - 270,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.33 | |

| Molecular Weight | ~1250 g/mol | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | |

| Target Moiety | Primary Amines (-NH₂) | |

| Spectrally Similar Dyes | Cy5™ |

Chemical Principle of Conjugation

This compound facilitates the covalent attachment of the fluorophore to biomolecules through a reaction with primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of a polypeptide chain. The reaction proceeds optimally at a slightly basic pH (8.3-8.5), where the amine group is deprotonated and thus sufficiently nucleophilic to attack the carbonyl of the ester group. This reaction results in the formation of a highly stable amide bond and the release of NHS as a leaving group.

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies

This protocol provides a general methodology for labeling immunoglobulin G (IgG) antibodies. It is crucial to use an amine-free buffer (e.g., PBS or bicarbonate buffer), as buffers like Tris contain primary amines that will compete with the labeling reaction.

1. Reagent Preparation:

-

Antibody Solution: Prepare the antibody (e.g., IgG) in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5. The recommended protein concentration is at least 2 mg/mL to ensure efficient conjugation.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in high-quality anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved.

2. Labeling Reaction:

-

Determine the optimal molar ratio of dye to protein. For antibodies, ratios of 5:1 to 20:1 are commonly tested to achieve an ideal Degree of Labeling (DOL) of 3-7.

-

While gently stirring, add the calculated volume of the this compound stock solution to the antibody solution. The volume of DMSO/DMF added should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

3. Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column, such as a Sephadex G-25 desalting column, by equilibrating it with Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

-

Apply the reaction mixture directly to the center of the equilibrated column.

-

Elute the conjugate with PBS. The labeled antibody will be in the first colored fractions to elute from the column, while the smaller, unreacted dye molecules will be retained longer.

-

Combine the fractions containing the purified conjugate. For long-term storage, the conjugate can be stored at -20°C, divided into aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Indirect Immunofluorescence Staining

This protocol outlines a typical workflow for using an AF647-conjugated secondary antibody to visualize a target antigen in fixed cells.

1. Sample Preparation and Fixation:

-

Culture cells on a suitable substrate (e.g., coverslips). A confluence of 70-80% is often recommended.

-

Fix the cells to preserve cellular structures. A common method is incubation with 4% formalin in PBS for 10 minutes at room temperature.

-

Wash the sample thoroughly (e.g., 3 x 5 minutes) with a wash buffer like PBS to remove the fixation solution.

2. Permeabilization (for intracellular targets):

-

If the target antigen is intracellular, permeabilize the cell membranes by incubating with a detergent (e.g., 0.1% Triton X-100 in PBS) or chilled methanol.

3. Blocking:

-

Incubate the sample in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin or normal serum) for at least 30-60 minutes to minimize non-specific antibody binding.

4. Antibody Incubations:

-

Primary Antibody: Incubate the sample with the primary antibody (unlabeled) diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the sample thoroughly (3 x 5 minutes) in wash buffer.

-

Secondary Antibody: Incubate with the AF647-conjugated secondary antibody diluted in blocking buffer. From this step onward, all steps must be performed in the dark to prevent photobleaching of the fluorophore.

-

Wash the sample extensively (3 x 5 minutes) in wash buffer to remove unbound secondary antibody and reduce background fluorescence.

5. Counterstaining and Mounting:

-

(Optional) Incubate with a nuclear counterstain, such as DAPI or Hoechst, to visualize cell nuclei.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for fluorescence microscopy.

References

- 1. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. Alexa Fluor 647 NHS Ester (Succinimidyl Ester), Alexa Fluor 647 NHS Ester (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 4. glenresearch.com [glenresearch.com]

A Technical Guide to Protein Labeling with AF647-NHS Ester

For researchers, scientists, and professionals in drug development, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in vitro assays to in vivo imaging. AF647-NHS ester has emerged as a workhorse fluorophore for covalently attaching a bright, far-red fluorescent tag to proteins and other biomolecules. This guide provides an in-depth technical overview of this compound, its reaction mechanism, detailed experimental protocols, and key data for successful protein conjugation.

Core Principles of this compound Labeling

AF647 is a bright and photostable far-red fluorescent dye.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is one of the most popular tools for conjugating the dye to proteins and antibodies.[1][2] The NHS ester is an amine-reactive group that covalently attaches the AF647 fluorophore to primary amines (R-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides.[3][4] This reaction is highly efficient and forms a stable amide bond.

The labeling reaction is highly pH-dependent. The optimal pH range for the conjugation of NHS esters to primary amines on proteins is between 8.3 and 8.5. At a lower pH, the amine groups are protonated and thus less reactive. Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.

Physicochemical and Spectral Properties

AF647 is well-suited for various fluorescence-based applications due to its excellent spectral characteristics, high quantum yield, and good water solubility. It is particularly advantageous for experiments requiring low background autofluorescence from cells and tissues.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~650-655 nm | |

| Emission Maximum (Em) | ~671-680 nm | |

| Molar Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.15 | |

| Molecular Weight | ~1250 g/mol | |

| Optimal pH for Labeling | 8.3 - 8.5 | |

| Recommended Solvents | Anhydrous DMSO or DMF |

Reaction Mechanism

The core of the labeling process is the nucleophilic acyl substitution reaction between the primary amine of the protein and the NHS ester of the AF647 dye. The amino group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. It is recommended to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL).

Materials

-

Protein of interest (at least 2 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure

-

Prepare Protein Solution:

-

Dissolve or buffer exchange the protein into the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

-

-

Prepare this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure complete dissolution.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with an appropriate storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column and collect the fractions. The first colored fraction is typically the labeled protein.

-

Experimental Workflow

Caption: Workflow for protein labeling with this compound.

Data Analysis: Determining the Degree of Labeling (DOL)

The DOL, which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of AF647 (~650 nm, A₆₅₀).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

CF (Correction Factor for AF647 at 280 nm) ≈ 0.03

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

-

-

Calculate the dye concentration:

Dye Concentration (M) = A₆₅₀ / ε_dye

-

ε_dye (Molar extinction coefficient of AF647) ≈ 270,000 M⁻¹cm⁻¹

-

-

Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

Storage and Stability

-

This compound (powder): Store at ≤ -20°C, desiccated and protected from light.

-

Reconstituted this compound (in DMSO/DMF): Can be stored at ≤ -20°C for a few weeks, but fresh preparation is recommended.

-

Protein-AF647 conjugate: Store at 4°C for short-term storage (weeks to months) or at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Common Issues

Caption: Troubleshooting guide for this compound protein labeling.

Applications in Research and Development

The versatility and favorable properties of AF647 make it a valuable tool in various scientific disciplines. Labeled proteins are widely used in:

-

Fluorescence Microscopy: Including confocal, super-resolution (dSTORM), and live-cell imaging.

-

Flow Cytometry: For immunophenotyping and cell sorting.

-

Western Blotting: As a sensitive detection method.

-

ELISA and other Immunoassays: For quantitative analysis.

-

In vivo Imaging: Due to the low tissue autofluorescence in the far-red spectrum.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently and effectively utilize this compound for their protein labeling needs, paving the way for insightful and high-impact scientific discoveries.

References

AF647-NHS Ester: A Comprehensive Technical Guide for Novice Users

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals who are new to using AF647-NHS ester. This guide covers the core principles of this compound, its chemical properties, detailed experimental protocols, and data analysis techniques to ensure successful conjugation and application in various research contexts.

Introduction to this compound

This compound is a bright, far-red fluorescent dye that is spectrally similar to Alexa Fluor 647.[1][2] It is widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[3][4][5] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amino groups (-NH2) on molecules like the side chain of lysine residues or the N-terminus of proteins, forming a stable covalent amide bond. This reaction is highly specific and efficient under appropriate pH conditions.

The resulting AF647-conjugated biomolecules are highly fluorescent and photostable, making them ideal for a variety of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy. The fluorescence of AF647 is independent of pH over a broad range (pH 4 to 10), which adds to its versatility in different experimental setups.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use. The key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~650 - 655 nm | |

| Emission Maximum (λem) | ~668 - 680 nm | |

| Molar Extinction Coefficient (ε) | ~239,000 - 270,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.15 | |

| Molecular Weight | ~1250 g/mol |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound: protein labeling and determination of the degree of labeling.

Protein and Antibody Labeling with this compound

This protocol provides a general guideline for labeling proteins and antibodies. Optimal conditions may vary depending on the specific biomolecule.

A. Materials:

-

This compound

-

Protein or antibody of interest (in an amine-free buffer, e.g., PBS)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

-

Purification column (e.g., Sephadex G-25) or spin column

B. Protocol:

-

Prepare the Protein Solution:

-

Ensure the protein is at a concentration of at least 2 mg/mL for optimal results.

-

The protein should be in a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS).

-

-

Prepare the this compound Stock Solution:

-

Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from moisture.

-

-

Perform the Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer (0.1 M sodium bicarbonate). A common practice is to add 1/10th the volume of 1 M sodium bicarbonate to the protein solution.

-

Add the desired molar excess of the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point for antibodies.

-

Incubate the reaction for 1 hour at room temperature, protected from light. Gentle stirring or occasional mixing can improve labeling efficiency. For some proteins, incubation at 4°C overnight may be beneficial.

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column. This step is crucial to remove any free dye that could interfere with downstream applications.

-

The purified conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can improve stability, especially for dilute solutions.

-

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.

A. Materials:

-

Purified AF647-labeled protein conjugate

-

Spectrophotometer

B. Protocol:

-

Measure Absorbance:

-

Measure the absorbance of the conjugate solution at 280 nm (A280) and at the excitation maximum of the dye (~650 nm, Amax). Dilute the sample if the absorbance is too high.

-

-

Calculate Protein Concentration:

-

The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

Where:

-

A280 is the absorbance at 280 nm.

-

Amax is the absorbance at the dye's maximum absorbance wavelength (~650 nm).

-

CF is the correction factor (A280 of the dye / Amax of the dye). For AF647, this is approximately 0.03.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~203,000 M⁻¹cm⁻¹).

-

-

-

-

Calculate Degree of Labeling (DOL):

-

The DOL can be calculated using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M))

-

Where:

-

Amax is the absorbance at the dye's maximum absorbance wavelength (~650 nm).

-

ε_dye is the molar extinction coefficient of the AF647 dye (~239,000 M⁻¹cm⁻¹).

-

Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

-

-

-

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the core chemical reaction and a typical experimental workflow.

Caption: Covalent labeling of a protein with this compound.

Caption: General experimental workflow for protein labeling.

References

An In-depth Technical Guide to AF647-NHS Ester: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics of AF647-NHS ester, a widely used far-red fluorescent dye. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work. This document details the dye's fundamental properties, provides established experimental protocols, and illustrates its application in the analysis of key signaling pathways.

Core Characteristics of this compound

This compound is an amine-reactive fluorescent dye that is spectrally similar to Cy5®. It is favored for its brightness, photostability, and high water solubility, making it an excellent choice for a variety of fluorescence-based applications, including immunofluorescence microscopy and flow cytometry.[1][2] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines on proteins and other biomolecules to form stable covalent bonds.[3][][5]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the dye's behavior in various experimental conditions.

| Property | Value | Reference |

| Molecular Weight | ~942.1 g/mol - ~1250 g/mol | |

| Appearance | Solid | |

| Solubility | DMSO |

Spectral Properties

The spectral characteristics of AF647 determine its compatibility with different excitation sources and detection systems. It is well-suited for excitation by the 633 nm laser line commonly found on many fluorescence instruments.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~650-655 nm | |

| Emission Maximum (λem) | ~665-680 nm | |

| Molar Extinction Coefficient (ε) | ~191,800 - 270,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.15 | |

| Correction Factor (CF280) | ~0.08 |

Experimental Protocols

Antibody and Protein Conjugation with this compound

The following protocol outlines a general procedure for labeling antibodies and other proteins with this compound. It is important to note that optimal labeling ratios and conditions may need to be determined empirically for each specific protein.

Materials:

-

This compound

-

Protein (antibody or other) to be labeled (in an amine-free buffer, e.g., PBS)

-

1 M Sodium Bicarbonate buffer (pH 8.3-9.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification resin (e.g., Sephadex G-25)

-

Spin columns or chromatography system

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in an amine-free buffer such as Phosphate Buffered Saline (PBS). The recommended protein concentration is typically 2 mg/mL.

-

Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to the optimal range of 8.3-8.5 for the NHS ester reaction.

-

-

Prepare this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography method, such as a Sephadex G-25 column.

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of AF647 (~650 nm, Amax).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein Where:

-

CF280 is the correction factor for the dye's absorbance at 280 nm (~0.08 for AF647).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M)) Where:

-

ε_dye is the molar extinction coefficient of AF647 at its Amax (~239,000 cm⁻¹M⁻¹).

-

-

Storage of Conjugates:

-

Store this compound desiccated at ≤-20°C and protected from light. Reconstituted DMSO stock solutions can be stored at ≤-15°C for up to two weeks.

-

Store protein conjugates at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage, protected from light. Adding a carrier protein like BSA (0.1%) can improve stability.

Applications in Signaling Pathway Analysis

AF647-labeled antibodies and proteins are powerful tools for investigating cellular signaling pathways. The bright and photostable fluorescence of AF647 allows for sensitive detection of signaling molecules in various applications.

EGFR Signaling Pathway Analysis by Flow Cytometry

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Flow cytometry using AF647-labeled antibodies can be used to quantify the expression of EGFR on the cell surface and to analyze its downstream signaling events.

A general workflow for analyzing EGFR expression on the cell surface using an AF647-conjugated anti-EGFR antibody is depicted below.

STAT1 Signaling Pathway Analysis by Flow Cytometry

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is a key component of cytokine signaling, particularly in response to interferons. Upon activation, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. Phospho-specific flow cytometry using AF647-labeled anti-phospho-STAT1 antibodies allows for the quantification of activated STAT1 at the single-cell level.

A detailed workflow for intracellular staining of phosphorylated STAT1 (pSTAT1) is presented below. This protocol involves cell fixation and permeabilization to allow the antibody access to intracellular targets.

NF-κB Signaling Pathway Analysis by Immunofluorescence

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune and inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Immunofluorescence microscopy with AF647-labeled anti-NF-κB antibodies can be used to visualize this nuclear translocation event.

The following workflow details the key steps in an immunofluorescence experiment to visualize NF-κB nuclear translocation.

References

AF647-NHS Ester in Flow Cytometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Alexa Fluor™ 647 (AF647)-NHS ester in flow cytometry. AF647 is a bright, far-red fluorescent dye that has become an invaluable tool for identifying and characterizing cell populations. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and stable conjugation to primary amines on proteins, making it ideal for labeling antibodies and other probes for flow cytometric analysis.

Core Principles of AF647-NHS Ester Chemistry

This compound is an amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond. This covalent conjugation is highly efficient under mild basic conditions (pH 8.0-9.0).

The brightness and photostability of AF647 make it a popular choice for flow cytometry, particularly in multicolor experiments.[1][2] Its emission in the far-red spectrum minimizes spectral overlap with many other common fluorochromes, reducing the complexity of compensation.[3] Furthermore, its fluorescence is largely insensitive to pH variations within a physiological range.[3][4]

Quantitative Data Summary

A clear understanding of the quantitative properties of this compound is crucial for successful experimental design and data interpretation.

| Property | Value | Reference |

| Excitation Maximum (nm) | ~650 | |

| Emission Maximum (nm) | ~668 | |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~239,000 | |

| Molecular Weight ( g/mol ) | ~1250 | |

| Recommended Degree of Labeling (DOL) for Antibodies | 3-7 moles of dye per mole of antibody |

Experimental Protocols

Antibody Labeling with this compound

This protocol describes the general procedure for conjugating this compound to an antibody. Optimization may be required for specific antibodies.

Materials:

-

Antibody (free of amine-containing buffers like Tris and stabilizing proteins like BSA)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 1-2 mg/mL. If the antibody is already in a buffer, adjust the pH to 8.3 with 1 M NaHCO₃.

-

-

This compound Preparation:

-

Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the dissolved this compound to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye using a gel filtration column pre-equilibrated with PBS.

-

Collect the fractions containing the conjugated antibody.

-

Calculation of Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Formula: DOL = (A_max × M_prot) / ((A_280 - (A_max × CF_280)) × ε_dye)

Where:

-

A_max: Absorbance of the conjugate at the dye's absorption maximum (~650 nm).

-

M_prot: Molar extinction coefficient of the protein at 280 nm (for IgG, ~203,000 M⁻¹cm⁻¹).

-

A_280: Absorbance of the conjugate at 280 nm.

-

CF_280: Correction factor for the dye's absorbance at 280 nm (for AF647, ~0.03).

-

ε_dye: Molar extinction coefficient of the dye at its absorption maximum (~239,000 M⁻¹cm⁻¹).

Cell Surface Staining Protocol

Materials:

-

Single-cell suspension

-

FACS Buffer (PBS with 0.5-1% BSA and 0.1% sodium azide)

-

AF647-conjugated primary antibody

-

(Optional) Fc block

Procedure:

-

Cell Preparation:

-

Harvest cells and wash twice with cold FACS buffer by centrifugation (300-400 x g for 5 minutes).

-

Resuspend cells in FACS buffer to a concentration of 1-10 x 10⁶ cells/mL.

-

-

(Optional) Fc Block:

-

Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific binding.

-

-

Staining:

-

Add the predetermined optimal concentration of the AF647-conjugated antibody to 100 µL of the cell suspension.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Wash:

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

-

Data Acquisition:

-

Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

-

Intracellular Staining Protocol

Materials:

-

Single-cell suspension

-

FACS Buffer

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)

-

AF647-conjugated primary antibody

Procedure:

-

Cell Surface Staining (if required):

-

Perform cell surface staining as described above.

-

-

Fixation:

-

After the final wash of the surface staining, resuspend the cells in 100 µL of FACS buffer.

-

Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

-

Wash the cells twice with FACS buffer.

-

-

Permeabilization:

-

Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

-

-

Intracellular Staining:

-

Centrifuge the cells and decant the supernatant.

-

Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the optimal concentration of the AF647-conjugated antibody.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Wash:

-

Wash the cells twice with 2 mL of Permeabilization Buffer.

-

-

Data Acquisition:

-

Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

-

Multiplexing with AF647

AF647 is well-suited for multicolor flow cytometry due to its emission in the far-red spectrum. However, careful panel design is essential to minimize spectral overlap and the need for compensation.

| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with AF647 |

| FITC | 495 | 519 | Low |

| PE | 565 | 578 | Low |

| PerCP-Cy5.5 | 482 | 695 | Moderate |

| PE-Cy7 | 565 | 785 | Low |

| APC | 650 | 660 | High |

| APC-Cy7 | 650 | 785 | Low |

| BV421 | 407 | 421 | Very Low |

| BV510 | 405 | 510 | Very Low |

Note: While AF647 and APC have significant spectral overlap, they can be distinguished using spectral flow cytometry, which analyzes the entire emission spectrum of each fluorophore.

Visualizations

Signaling Pathway: T-Cell Activation

Caption: T-Cell activation signaling cascade with key markers detectable by flow cytometry.

Experimental Workflow: Flow Cytometry Analysis

Caption: A typical experimental workflow for flow cytometry using AF647-conjugated antibodies.

References

- 1. Alexa Fluor 647 Dye | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer.iu.edu [cancer.iu.edu]

- 4. researchgate.net [researchgate.net]

AF647-NHS Ester: A Comprehensive Technical Guide for Labeling and Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the fluorescent dye AF647-NHS ester, a widely used tool for covalently labeling proteins, antibodies, and other biomolecules. This document covers its core physicochemical properties, a detailed protocol for conjugation, and the fundamental reaction chemistry.

Core Properties of this compound

This compound, an amine-reactive derivative of Alexa Fluor 647, is a bright, far-red fluorescent dye valued for its high quantum yield, photostability, and water solubility.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward formation of stable covalent bonds with primary amines on target biomolecules.[4][5]

Physicochemical Data

The molecular weight and formula of this compound can vary depending on the salt form. The table below summarizes the key quantitative data from various sources.

| Property | Value | Source |

| Molecular Weight | ~1250 g/mol | Thermo Fisher Scientific |

| 1056.33 g/mol (as tripotassium salt) | Lumiprobe, BroadPharm | |

| 1022.02 g/mol (as trisodium salt) | BOC Sciences | |

| 942.1 g/mol | PubChem | |

| Molecular Formula | C39H44K3N3O16S4 (as tripotassium salt) | Lumiprobe, BroadPharm |

| C39H47N3O16S4 | PubChem | |

| C40H46N3Na3O16S4 (as trisodium salt) | BOC Sciences | |

| Excitation Maximum (Ex) | ~651 nm | Thermo Fisher Scientific |

| Emission Maximum (Em) | ~672 nm | Thermo Fisher Scientific |

| Extinction Coefficient | ~270,000 cm⁻¹M⁻¹ | Thermo Fisher Scientific, BroadPharm |

| Solubility | Good in water, DMSO, DMF | Lumiprobe, Thermo Fisher Scientific |

Chemical Structure and Conjugation Chemistry

The chemical structure of this compound is based on a cyanine dye core, which is responsible for its spectral properties. The NHS ester group is the reactive moiety for conjugation.

The fundamental labeling reaction involves the nucleophilic attack of a primary amine from the target biomolecule on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Experimental Protocol: Protein Labeling with this compound

This section provides a generalized protocol for the conjugation of this compound to a protein, such as an antibody. The optimal conditions may need to be adjusted based on the specific protein and desired degree of labeling.

Materials

-

Protein to be labeled (at a concentration of at least 2 mg/mL)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, add the dissolved this compound. A common starting point is a 10-fold molar excess of dye to protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for AF647).

-

-

Storage:

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can improve stability.

-

Applications in Research and Drug Development

The high fluorescence intensity and photostability of AF647 make it an excellent choice for a variety of applications, including:

-

Fluorescence Microscopy and Cellular Imaging: Labeled antibodies and proteins are used to visualize cellular structures and track dynamic processes.

-

Flow Cytometry: The bright signal of AF647 allows for the sensitive detection and quantification of cell populations.

-

In Vivo Imaging: The far-red emission of AF647 allows for deeper tissue penetration, making it suitable for in vivo biodistribution studies.

-

Immunoassays: Labeled antibodies are widely used in various immunoassay formats for the detection of specific analytes.

-

Drug Development: AF647-labeled molecules can be used to study drug-target interactions, cellular uptake, and pharmacokinetics.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. Alexa Fluor 647 NHS Ester equivalent - AF647 NHS Ester | AxisPharm [axispharm.com]

- 4. fluidic.com [fluidic.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

Methodological & Application

Application Notes and Protocols for AF647-NHS Ester Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent conjugation of Alexa Fluor™ 647 (AF647) NHS ester to proteins. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins due to their high reactivity towards primary amino groups (-NH2) present on lysine residues and the N-terminus of proteins, forming a stable amide bond. AF647 is a bright and photostable far-red fluorescent dye, making it an ideal choice for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]

The protocols outlined below provide a step-by-step methodology for successful protein conjugation, including buffer preparation, reaction setup, purification of the conjugate, and determination of the degree of labeling.

Key Experimental Parameters and Data

Successful protein conjugation with AF647-NHS ester is dependent on several critical parameters. The following tables summarize essential quantitative data and recommended starting conditions.

Table 1: Physicochemical Properties of AF647

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~650 nm | [3][4] |

| Emission Maximum (λem) | ~668 nm | [3] |

| Molar Extinction Coefficient (ε) at 650 nm | ~239,000 cm⁻¹M⁻¹ | |

| Correction Factor (CF280) | ~0.03 |

Table 2: Recommended Reaction Conditions for this compound Protein Conjugation

| Parameter | Recommended Condition | Notes |

| Protein Concentration | 1-10 mg/mL; ideally ≥2 mg/mL | Dilute protein solutions (≤1 mg/mL) may result in lower labeling efficiency. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4 with added bicarbonate. | Buffer must be free of primary amines (e.g., Tris, glycine) and ammonium salts. |

| Molar Ratio of Dye:Protein | 5:1 to 20:1 for initial optimization | The optimal ratio is protein-dependent and should be determined empirically. |

| Reaction Temperature | Room temperature (18-25°C) or 4°C | |

| Incubation Time | 1-2 hours at room temperature or overnight at 4°C. | |

| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The volume of the organic solvent should not exceed 10% of the total reaction volume. |

Experimental Workflow for Protein Conjugation

The overall process of conjugating this compound to a protein can be broken down into several key stages, from preparation to final characterization.

Figure 1: Experimental workflow for this compound protein conjugation.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution:

-

The protein to be labeled should be of high purity.

-

It is crucial that the protein is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the protein for reaction with the NHS ester.

-

If necessary, perform buffer exchange into a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3-9.0, or PBS, pH 7.2-7.4. This can be achieved through dialysis or using a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

-

-

Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-9.0):

-

Dissolve sodium bicarbonate in deionized water to a final concentration of 0.1 M.

-

Adjust the pH to between 8.3 and 9.0 using 1 M NaOH or 1 M HCl. The optimal pH for the NHS ester reaction is between 8.3 and 8.5.

-

-

This compound Stock Solution:

-

This compound is moisture-sensitive and should be stored desiccated and protected from light.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

The reconstituted NHS ester solution should be used promptly.

-

Protocol 2: Conjugation Reaction

-

Determine the Amount of this compound to Use:

-

Calculate the required mass of this compound based on the desired molar excess of dye to protein. For initial experiments, a molar ratio of 10:1 to 20:1 is recommended.

-

Calculation:

-

Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

-

Moles of Dye = Moles of Protein x Desired Molar Ratio

-

Mass of Dye (g) = Moles of Dye x Molecular Weight of this compound ( g/mol )

-

-

-

Perform the Labeling Reaction:

-

If the protein is in PBS, add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to the optimal range for conjugation.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.

-

Ensure that the volume of DMSO or DMF added is less than 10% of the total reaction volume.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

-

Protocol 3: Purification of the Conjugate

It is essential to remove any unreacted this compound and hydrolyzed dye from the labeled protein.

-

Size-Exclusion Chromatography / Desalting Column:

-

This is the most common method for purifying protein conjugates.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4.

-

Apply the reaction mixture to the column.

-

The labeled protein will elute first, followed by the smaller, unconjugated dye molecules. Collect the fractions containing the labeled protein.

-

-

Dialysis:

-

Dialyze the reaction mixture against a large volume of PBS, pH 7.2-7.4, at 4°C with several buffer changes over 24-48 hours.

-

Protocol 4: Characterization of the Conjugate

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).

-

-

Calculation of Degree of Labeling (DOL):

-

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Step 1: Calculate the Protein Concentration (M):

-

Protein Concentration (M) = [A280 - (A650 x CF280)] / ε_protein

-

Where:

-

A280 = Absorbance at 280 nm

-

A650 = Absorbance at 650 nm

-

CF280 = Correction factor for the dye's absorbance at 280 nm (~0.03 for AF647)

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (in cm⁻¹M⁻¹)

-

-

-

Step 2: Calculate the Degree of Labeling (DOL):

-

DOL = A650 / (ε_dye x Protein Concentration (M))

-

Where:

-

ε_dye = Molar extinction coefficient of AF647 at 650 nm (~239,000 cm⁻¹M⁻¹)

-

-

-

An optimal DOL for antibodies is typically between 3 and 7. Over-labeling can lead to protein aggregation and reduced biological activity, while under-labeling results in a weak fluorescent signal.

-

Application of Labeled Proteins in Signaling Pathway Analysis

Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. For instance, a labeled antibody can be used to visualize the localization of a target protein within a cell in response to a specific stimulus.

Figure 2: Use of an AF647-labeled antibody to visualize protein translocation in a signaling pathway.

Storage of Conjugates

-

Store the labeled protein conjugate at 4°C, protected from light.

-

For long-term storage, it is recommended to add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL, aliquot the conjugate, and store at -20°C or -80°C.

-

Avoid repeated freeze-thaw cycles.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (Under-labeling) | - Protein concentration is too low (<1 mg/mL).- Presence of primary amines (e.g., Tris, glycine) in the buffer.- Insufficient molar ratio of dye to protein. | - Concentrate the protein to ≥2 mg/mL.- Perform thorough buffer exchange into an amine-free buffer.- Increase the molar excess of the this compound. |

| High Degree of Labeling (Over-labeling) | - Excessive molar ratio of dye to protein. | - Reduce the molar excess of the this compound in subsequent reactions. |

| Protein Precipitation/Aggregation | - Over-labeling of the protein.- Protein instability in the labeling buffer. | - Decrease the molar ratio of dye to protein.- Optimize buffer conditions (e.g., pH, ionic strength). |

| Low Protein Recovery after Purification | - Non-specific binding of the protein to the purification resin. | - Consult the manufacturer's instructions for the purification column.- Consider an alternative purification method like dialysis. |

References

Application Notes: AF647-NHS Ester in Immunofluorescence Microscopy

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for AF647-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Alexa Fluor™ 647 (AF647) NHS ester to proteins and the subsequent determination of the dye-to-protein ratio, a critical parameter for ensuring the quality and consistency of fluorescently labeled protein reagents.

Introduction

Amine-reactive N-hydroxysuccinimidyl (NHS) esters are widely used to fluorescently label proteins by forming stable amide bonds with primary amino groups, such as the side chain of lysine residues and the N-terminus.[1][2] Alexa Fluor™ 647 is a bright and photostable far-red fluorescent dye, making it an ideal choice for various applications, including immunofluorescence, flow cytometry, and microscopy.[3][4] The degree of labeling (DOL), or the dye-to-protein ratio, is a crucial quality control metric that can significantly impact the performance of the labeled protein. Over-labeling can lead to fluorescence quenching and altered protein function, while under-labeling results in a weak signal.[5] Therefore, accurate calculation of the DOL is essential for reproducible and reliable experimental results.

Key Quantitative Data

Accurate calculation of the dye-to-protein ratio relies on several key physical constants. These are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| Molar Extinction Coefficient of AF647 (ε_dye_) at ~650 nm | 239,000 cm⁻¹M⁻¹ | |

| Correction Factor (CF₂₈₀) for AF647 at 280 nm | 0.03 | |

| Molar Extinction Coefficient of IgG (ε_protein_) at 280 nm | 203,000 cm⁻¹M⁻¹ |

Note: The molar extinction coefficient of the protein will vary depending on its amino acid composition. If the specific value for your protein is unknown, the value for a typical IgG is often used as an approximation.

Experimental Workflow

The overall process for labeling a protein with AF647-NHS ester and determining the dye-to-protein ratio involves several key steps as illustrated in the following diagram.

Caption: Experimental workflow for protein labeling and analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins.

1. Protein Preparation

-

Buffer Exchange: The protein solution must be free of amine-containing buffers (e.g., Tris, glycine) and ammonium salts, as these will compete with the protein for reaction with the NHS ester. Dialyze or use a desalting column to exchange the protein into a suitable reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5. The optimal pH for the labeling reaction is between 8.3 and 8.5.

-

Concentration: Adjust the protein concentration to 1-2 mg/mL. Lower concentrations can reduce labeling efficiency.

2. This compound Preparation

-

Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous DMSO and keep the vial tightly sealed when not in use.

3. Labeling Reaction

-

Molar Ratio: The optimal molar ratio of dye to protein for the labeling reaction typically ranges from 5:1 to 20:1. This should be optimized for each specific protein and desired degree of labeling.

-

Reaction: While gently vortexing, add the calculated volume of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate

-

Removal of Unreacted Dye: It is crucial to remove all non-conjugated dye before measuring the absorbance, as this will lead to an overestimation of the dye-to-protein ratio.

-

Method: Use a gel filtration column (e.g., Sephadex G-25) or extensive dialysis to separate the labeled protein from the free dye.

5. Spectrophotometric Measurement

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF647, which is approximately 650 nm (A₆₅₀), using a spectrophotometer.

-

Note: If the absorbance reading is too high, dilute the sample with the purification buffer and record the dilution factor.

6. Calculation of Dye-to-Protein Ratio

The calculation involves determining the molar concentration of the protein and the dye in the conjugate.

Step 1: Calculate the Protein Concentration

The absorbance at 280 nm is contributed by both the protein and the AF647 dye. Therefore, a correction factor is needed to determine the true absorbance of the protein.

-

Corrected Protein Absorbance (A_protein): A_protein = A₂₈₀ - (A₆₅₀ × CF₂₈₀) where CF₂₈₀ is the correction factor for AF647 at 280 nm (0.03).

-

Protein Concentration (M): Protein Concentration (M) = (A_protein × Dilution Factor) / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

Step 2: Calculate the Dye Concentration

-

Dye Concentration (M): Dye Concentration (M) = (A₆₅₀ × Dilution Factor) / ε_dye where ε_dye is the molar extinction coefficient of AF647 at ~650 nm (239,000 cm⁻¹M⁻¹).

Step 3: Calculate the Dye-to-Protein Ratio (Degree of Labeling)

-

Dye-to-Protein Ratio (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

For IgG antibodies, a typical DOL ranges from 3 to 7.

Signaling Pathway and Logical Relationships

The chemical reaction underlying the labeling process is a nucleophilic acyl substitution. The primary amine of a lysine residue on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Amine-reactive labeling chemistry.

References

Application Notes and Protocols for the Purification of AF647-NHS Ester Labeled Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of antibodies labeled with Alexa Fluor™ 647 (AF647) NHS Ester. Proper purification is critical to remove unconjugated dye, which can lead to inaccurate quantification and high background in downstream applications. This guide covers common purification methods, quality control assessment, and provides step-by-step experimental protocols.

Introduction

Covalent labeling of antibodies with fluorescent dyes such as AF647 NHS ester is a widely used technique in biological research and drug development. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. Following the labeling reaction, it is imperative to remove any free, unconjugated AF647 NHS ester from the antibody solution. Failure to do so can result in significant background signal and interfere with the accurate determination of the degree of labeling (DOL), ultimately compromising experimental results.

This guide details three common methods for the purification of AF647-labeled antibodies: spin column chromatography, size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC). The choice of method will depend on the scale of the labeling reaction, the required purity, and the available equipment.

Key Considerations Before Purification

-

Antibody Purity and Buffer Composition: The antibody to be labeled should be in a buffer free of amine-containing substances like Tris or glycine, and stabilizing proteins such as bovine serum albumin (BSA), as these will compete with the antibody for reaction with the NHS ester.[1][2][3] If such components are present, the antibody should be purified before labeling.[1][2]

-

Antibody Concentration: For efficient labeling, the antibody concentration should ideally be at least 2 mg/mL.

Post-Labeling Purification Methods

The primary goal of post-labeling purification is to separate the larger, labeled antibody from the smaller, unconjugated dye molecules.

Spin Column Chromatography (Desalting)

Spin columns, often pre-packed with resins like Sephadex® G-25, are a rapid and convenient method for purifying small volumes of labeled antibody (typically up to 100 µL). These columns separate molecules based on size, allowing the larger antibody conjugate to pass through while retaining the smaller, free dye molecules.

Size-Exclusion Chromatography (SEC)

Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius. The sample is passed through a column packed with a porous resin. Larger molecules, like the labeled antibody, are excluded from the pores and elute first, while smaller molecules, like the free dye, enter the pores and have a longer path, thus eluting later. SEC is a robust method suitable for various scales of purification.